1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group and a 3-methylcyclohexyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 1-(3-methylcyclohexyl)piperazine with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent piperazine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Parent piperazine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The ethylsulfonyl group may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The piperazine ring can also interact with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)piperazine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
1-(Ethylsulfonyl)piperazine: Lacks the 3-methylcyclohexyl group, which may affect its biological activity and chemical properties.
Uniqueness: 1-(Ethylsulfonyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of both the ethylsulfonyl and 3-methylcyclohexyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H26N2O2S |
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Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-9-7-14(8-10-15)13-6-4-5-12(2)11-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
DSKJNSAMSJTGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCC(C2)C |
Origin of Product |
United States |
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